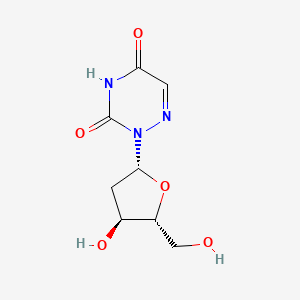

6-Aza-2'-deoxyuridine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H11N3O5 |

|---|---|

分子量 |

229.19 g/mol |

IUPAC 名称 |

2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C8H11N3O5/c12-3-5-4(13)1-7(16-5)11-8(15)10-6(14)2-9-11/h2,4-5,7,12-13H,1,3H2,(H,10,14,15)/t4-,5+,7+/m0/s1 |

InChI 键 |

MDYXMIBUOJQPHR-HBPOCXIASA-N |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C=N2)CO)O |

规范 SMILES |

C1C(C(OC1N2C(=O)NC(=O)C=N2)CO)O |

同义词 |

6-aza-2'-deoxyuridine |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Aza 2 Deoxyuridine

Classical and Contemporary Synthetic Routes for 6-Aza-2'-deoxyuridine Production

The synthesis of this compound has evolved, employing both classical and modern chemical and enzymatic methods to achieve efficient production.

Classical Convergent Synthesis: Early and still relevant methods for synthesizing this compound and its derivatives involve a convergent approach. This typically entails the condensation of a protected deoxyribose derivative with a modified aza-uracil base. A common strategy is the Silyl-Hilbert-Johnson reaction, which utilizes a silylated 6-azauracil (B101635) derivative and a protected 2-deoxy-D-erythro-pentofuranosyl chloride. For instance, the condensation of silylated 5-substituted-6-azauracils with 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride in chloroform (B151607) has been shown to produce the corresponding β-anomers in high yields. lookchem.comnih.gov This method is advantageous as the starting α-configured sugar typically undergoes an SN2 reaction, leading to the desired β-nucleoside with high stereoselectivity. researchgate.net Subsequent deprotection, often using sodium methoxide (B1231860) in methanol (B129727), yields the final nucleoside. lookchem.comnih.gov

Enzymatic Synthesis: Biocatalytic methods offer an alternative, often highly stereoselective, route to this compound. Enzymatic synthesis can be achieved through transglycosylation reactions. biosyn.com This process uses enzymes like purine (B94841) nucleoside phosphorylase (PNP) to transfer the deoxyribose moiety from a donor nucleoside (e.g., 2'-deoxyuridine) to the 6-azauracil base. biosyn.com One-pot cascade reactions have also been developed, employing multiple enzymes such as E. coli ribokinase (RK), phosphopentomutase (PPM), and PNP to synthesize the target nucleoside from the basic precursors of the nucleobase and 2-deoxy-D-ribose. biosyn.com

Other Synthetic Approaches: The 2'-deoxy derivative of 6-azauridine (B1663090) has also been obtained from its corresponding ribonucleoside. This can be achieved through the formation of an anhydroribonucleoside intermediate, which is subsequently converted to the 2'-deoxy form. seela.net

Regioselective Functionalization of the Aza-uracil Nucleobase Moiety

Modification of the aza-uracil ring is a key strategy for diversifying the properties of this compound. Functionalization is primarily focused on the C5 and N3 positions.

Synthesis of 5-Substituted this compound Analogs

The C5 position of the 6-azauracil ring is a common site for introducing a wide range of substituents to explore structure-activity relationships.

A variety of 5-substituted analogs have been synthesized. For example, 5-(2-thienyl)- and 5-cyclopropyl-6-aza-2'-deoxyuridine have been prepared via the condensation of the corresponding silylated 5-substituted triazine bases with a protected deoxyribose chloride. lookchem.comnih.gov Further modification of these analogs is possible; for instance, the 5-(2-thienyl) derivative can be brominated to yield 6-aza-5-[2-(5-bromothienyl)]-2'-deoxyuridine. lookchem.comnih.gov

The synthesis of 5-halovinyl analogs, such as (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU), has also been reported. nih.gov These syntheses often start from a pre-functionalized 6-azauracil base. nih.gov Suzuki coupling reactions have been employed to create a family of extended 5-modified-6-aza-uridines by reacting a common brominated precursor with various aryl rings, leading to derivatives with altered photophysical properties. escholarship.org

The introduction of different groups at the C5 position significantly impacts the biological profile of the parent molecule. While the introduction of simple alkyl and aryl groups at C5 of 6-aza-dUMP resulted in a loss of inhibitory activity against mycobacterial ThyX, attaching a 3-(octanamido)prop-1-ynyl side chain retained some activity. medchemexpress.com

| Precursor | Reagent/Method | 5-Substituent | Resulting Analog | Reference |

| Silylated 5-(2-thienyl)-6-azauracil | 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride | 2-Thienyl | 5-(2-Thienyl)-6-aza-2'-deoxyuridine | lookchem.com |

| Silylated 5-cyclopropyl-6-azauracil | 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride | Cyclopropyl | 5-Cyclopropyl-6-aza-2'-deoxyuridine | lookchem.com |

| 5-(2-Thienyl)-6-aza-2'-deoxyuridine | Br₂/CCl₄ | 2-(5-Bromothienyl) | 6-Aza-5-[2-(5-bromothienyl)]-2'-deoxyuridine | nih.gov |

| (E)-5-(2-bromovinyl)-6-azauracil | Glycosylation | (E)-2-Bromovinyl | (E)-5-(2-Bromovinyl)-6-aza-2'-deoxyuridine | nih.gov |

| 5-Bromo-6-azauridine derivative | Suzuki Coupling with Arylboronic acids | Substituted Aryl | 5-Aryl-6-aza-uridines | escholarship.org |

Modifications at the N3-Position of the Nucleobase

The nitrogen at position 3 of the 6-azauracil ring is crucial due to its acidity. The introduction of a nitrogen atom at the 6-position of the uracil (B121893) ring significantly lowers the pKa of the N3-hydrogen to approximately 6.8, compared to 9.3 for 2'-deoxyuridine (B118206). mdpi.com This means the N3 position is deprotonated at neutral pH, which can lead to unwanted side reactions during chemical synthesis, particularly in oligonucleotide synthesis. seela.netmdpi.com

To circumvent this issue, protection of the N3-position is often necessary. An o-anisoyl group has been successfully used as a protecting group for the N3-nitrogen. seela.net The resulting N3-anisoyl-6-aza-2'-deoxyuridine phosphoramidite (B1245037) is stable and can be efficiently incorporated into oligonucleotides using standard solid-phase synthesis protocols. seela.net This protective strategy is a key modification that enables the use of this compound as a building block for larger nucleic acid structures.

Chemical Modifications at the Deoxyribose Sugar Moiety of this compound

While modifications of the nucleobase are more common, alterations to the deoxyribose sugar moiety also represent a strategy for creating new analogs. The synthesis of the nucleoside itself involves the use of protecting groups, such as p-toluoyl or benzoyl groups, on the 3'- and 5'-hydroxyl positions of the sugar, which are removed in the final steps. lookchem.comoup.com

Specific modifications to the sugar ring of a pre-formed this compound are less frequently documented but are chemically feasible. An example includes the synthesis of 2'-deoxy-2'-fluoro-β-D-arabino-6-azauridine. nih.gov This analog features a fluorine atom at the 2'-position with an arabino configuration, which alters the sugar pucker and can influence biological activity and interaction with enzymes. General strategies in nucleoside chemistry, such as introducing modifications like 2'-fluoro or 2'-amino groups, are known to improve the serum half-life of nucleic acids and could be applied to this compound. These modifications typically require specialized synthetic routes starting from appropriately modified sugar precursors.

Synthesis and Incorporation of this compound into Oligonucleotides and Nucleic Acid Structures

The unique properties of this compound, particularly its pH-dependent charge, make its incorporation into oligonucleotides a topic of interest for studying nucleic acid structure and function. seela.net The standard method for incorporating this modified nucleoside into DNA strands is through automated solid-phase synthesis using phosphoramidite chemistry. seela.netescholarship.org

To achieve this, this compound is first converted into its corresponding phosphoramidite building block. seela.netmdpi.com As mentioned previously, due to the acidity of the N3-proton (pKa ≈ 6.8), protection of this position is critical to prevent side reactions during the oligonucleotide synthesis cycles. seela.net The use of an N3-protected phosphoramidite, such as N3-(o-anisoyl)-6-aza-2'-deoxyuridine phosphoramidite, allows for efficient and multiple incorporations into oligonucleotide chains. seela.net

Oligonucleotides containing this compound exhibit interesting properties. The duplexes they form show a pH-dependent melting temperature (Tm), a direct consequence of the protonation state of the aza-uracil base. seela.net Furthermore, the incorporation of related analogs like 6-azathymidine (B81694) has been shown to confer significant resistance to nuclease degradation, increasing the half-life of the oligonucleotide in serum.

Design and Synthesis of Prodrugs and Phosphorylated Forms of this compound

To enhance cellular uptake and biological activity, this compound can be converted into its phosphorylated forms or designed as a prodrug.

Phosphorylated Analogs: The monophosphate and triphosphate forms are crucial for interacting with intracellular enzymes. A series of 5-substituted analogs of this compound 5'-monophosphate (6-aza-dUMP) have been synthesized and evaluated as potential enzyme inhibitors. medchemexpress.com The synthesis of 6-azauridine-5'-monophosphate (B1206782) can be achieved through both chemical and enzymatic routes. Chemical phosphorylation can be performed on protected nucleosides. For example, 6-azauridine can be condensed with ethyl levulinate to protect the 2' and 3' hydroxyls, followed by phosphorylation at the 5' position and subsequent deprotection. The triphosphate form, 6-azaUTP, has also been synthesized and shown to be incorporated into RNA.

Prodrug Strategies: The ProTide approach involves creating phosphoramidate (B1195095) prodrugs, which are designed to mask the negative charge of the phosphate (B84403) group, thereby improving cell membrane permeability. Once inside the cell, these prodrugs are metabolized to release the active nucleoside monophosphate. This strategy has been explored for various nucleoside analogs and is applicable to this compound derivatives to bypass the often rate-limiting initial phosphorylation step. Another prodrug strategy involves incorporating the nucleoside antimetabolite into an oligonucleotide. The oligonucleotide acts as a carrier and, upon enzymatic degradation within the cell, releases the active nucleoside or its monophosphate form.

| Compound Type | Synthetic Goal | Key Features | References |

| 5'-Monophosphate | Enzyme Inhibition | Active form for targeting enzymes like thymidylate synthase. | medchemexpress.com |

| 5'-Triphosphate | Incorporation into Nucleic Acids | Substrate for polymerases. | |

| Phosphoramidate Prodrug (ProTide) | Improved Cell Permeability | Masks phosphate charge; intracellular release of monophosphate. | |

| Oligonucleotide Prodrug | Targeted Delivery/Release | Carrier molecule; releases active nucleoside/nucleotide upon degradation. |

Molecular and Cellular Mechanisms of Action of 6 Aza 2 Deoxyuridine

Cellular Permeation and Intracellular Metabolic Activation of 6-Aza-2'-deoxyuridine

For this compound to exert its effects, it must first cross the cell membrane and then be converted into its active phosphorylated forms.

As hydrophilic molecules, nucleoside analogs like this compound cannot freely diffuse across cellular membranes. frontiersin.org Their entry into cells is mediated by specialized membrane proteins known as nucleoside transporters (NTs). frontiersin.orgnih.gov The human genome encodes two main families of these transporters: the concentrative nucleoside transporters (CNTs; gene family SLC28) and the equilibrative nucleoside transporters (ENTs; gene family SLC29). frontiersin.orgnih.gov These transporters are essential for the salvage of natural nucleosides and for the uptake of most nucleoside-derived drugs. nih.gov

While direct studies pinpointing the specific transporters for this compound are not extensively detailed in the provided research, the transport mechanisms for structurally related compounds offer significant insight. For instance, 5-aza-2'-deoxycytidine (Decitabine), another pyrimidine (B1678525) analog, enters cells via the equilibrative transporters hENT1 and hENT2. ashpublications.org Given the structural similarities, it is highly probable that this compound utilizes these or other members of the ENT and CNT families for cellular entry, a critical first step for its subsequent metabolic activation and cytotoxic activity. frontiersin.orgnih.gov

Once inside the cell, this compound must be phosphorylated to its mono-, di-, and triphosphate forms to become biologically active. This process is catalyzed by cellular kinases.

The initial phosphorylation step is often rate-limiting. For the ribonucleoside counterpart, 6-azauridine (B1663090), it is a known substrate for human uridine-cytidine kinases (UCK), with both UCK1 and UCK2 capable of its phosphorylation. wikipedia.orgnih.gov While UCKs primarily act on ribonucleosides, the deoxyribonucleoside this compound is likely phosphorylated by other kinases such as deoxycytidine kinase (dCK), which is responsible for activating the related analog 5-aza-2'-deoxycytidine. ashpublications.org

Subsequent phosphorylation events are also crucial. The conversion from the monophosphate (6-aza-dUMP) to the diphosphate (B83284) form is mediated by nucleoside monophosphate kinases. Research on Mycobacterium tuberculosis thymidine (B127349) monophosphate kinase (TMPKmt) has shown that while 5-substituted analogs of this compound 5'-monophosphate interact with the enzyme's substrate-binding site, they are not significant inhibitors. nih.govimrpress.com However, the related compound 6-aza-dTMP (the monophosphate of 6-azathymidine) is recognized as a substrate by TMPKmt, suggesting that the kinase can process the 6-aza-pyrimidine structure. nih.gov This implies that cellular TMPK is a likely candidate for the second phosphorylation step, converting 6-aza-dUMP to 6-aza-dUDP, which is then converted to the active triphosphate form, 6-aza-dUTP, by nucleoside diphosphate kinases. imrpress.com

Interactive Table 1: Interaction of this compound Analogs with Kinases

| Compound/Metabolite | Kinase | Organism | Finding | Reference |

| 6-Azauridine | Uridine-Cytidine Kinase (UCK1, UCK2) | Human | Acts as a substrate; is phosphorylated by the kinase. | nih.gov |

| 5-Substituted 6-aza-dUMP analogs | Thymidine Monophosphate Kinase (TMPKmt) | M. tuberculosis | Interact at the substrate binding site but show no clear inhibitory activity. | imrpress.com |

| 6-Aza-dTMP | Thymidine Monophosphate Kinase (TMPKmt) | M. tuberculosis | Recognized as a substrate by the kinase. | nih.gov |

Role of Nucleoside Transporters in Cellular Uptake

Purine (B94841) and Pyrimidine Pathway Interference by this compound Metabolites

The phosphorylated metabolites of this compound, particularly 6-aza-dUMP, act as antimetabolites that interfere with the normal synthesis of pyrimidine nucleotides essential for DNA production.

A primary target of this compound's active monophosphate form (6-aza-dUMP) is thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.gov This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP. frontiersin.org There are two main, structurally unrelated forms of this enzyme: ThyA, which is found in humans and most bacteria, and ThyX, a flavin-dependent synthase found in many pathogens but not in humans. nih.govfrontiersin.org

Research has focused on the inhibitory potential of 6-aza-dUMP against both enzymes, particularly in Mycobacterium tuberculosis. nih.gov

ThyX Inhibition : Studies show that 6-aza-dUMP exhibits weak inhibitory activity against the mycobacterial ThyX enzyme. nih.govfrontiersin.orgeuropa.eu The replacement of carbon with a nitrogen atom at the 6-position is thought to create electrostatic repulsion that interferes with the hydride transfer from the FAD cofactor, thus impeding the catalytic reaction. europa.eu

ThyA Inhibition : In contrast, 6-aza-dUMP and its synthesized analogs have consistently demonstrated no significant inhibitory activity against the classical ThyA enzyme from mycobacteria. nih.goveuropa.euresearchgate.net

This weak but specific interaction with ThyX highlights a potential mechanism of action in organisms that rely on this enzyme. frontiersin.org

Interactive Table 2: Inhibitory Activity of 6-Aza-dUMP Analogs against Thymidylate Synthases

| Compound | Target Enzyme | Organism | Result | Concentration | Reference |

| 6-aza-dUMP | ThyX | M. tuberculosis | 33% inhibition | 50 μM | nih.gov |

| 6-aza-dUMP | ThyA | M. tuberculosis | No significant inhibition | - | nih.gov |

| 5-(3-(octanamido)prop-1-ynyl)-6-aza-dUMP | ThyX | M. tuberculosis | 40% inhibition | 50 μM | nih.govresearchgate.net |

| 5-(3-(octanamido)prop-1-ynyl)-6-aza-dUMP | ThyA | M. tuberculosis | 13.8% inhibition | 50 μM | nih.gov |

The inhibition of thymidylate synthase by metabolites like 6-aza-dUMP has a cascading effect on the cellular deoxynucleotide pools. By blocking the conversion of dUMP to dTMP, the cell experiences a depletion of dTMP and its subsequent phosphorylated forms, deoxythymidine diphosphate (dTDP) and deoxythymidine triphosphate (dTTP). nih.gov

Concurrently, this blockage leads to an accumulation of dUMP's precursors. This imbalance can result in an increase in the intracellular concentration of deoxyuridine triphosphate (dUTP). nih.govportlandpress.com Elevated dUTP levels are genotoxic because DNA polymerases cannot efficiently distinguish between dTTP and dUTP, leading to the misincorporation of uracil (B121893) into DNA. portlandpress.com The accumulation of dUTP and the subsequent futile cycle of uracil incorporation and repair can induce DNA damage. nih.govportlandpress.com This mechanism is a known consequence of the action of related analogs like 5-aza-2'-deoxycytidine, whose metabolite aza-dUMP also inhibits thymidylate synthase. nih.govportlandpress.com

Inhibition of Thymidylate Synthase Enzymes (ThyA and ThyX)

Mechanisms of Incorporation into and Effects on DNA and RNA Synthesis

The ultimate mechanism of action for many nucleoside analogs is their incorporation into nascent DNA and/or RNA strands, leading to the termination of chain elongation or the creation of dysfunctional nucleic acids. medchemexpress.commedchemexpress.com

After being converted to its active triphosphate form, this compound-5'-triphosphate (6-aza-dUTP), the analog can be used as a substrate by DNA polymerases during replication. The incorporation of 6-aza-dU in place of thymidine is a key cytotoxic event. medchemexpress.comselleckchem.com The presence of the nitrogen atom at position 6 of the pyrimidine ring significantly alters the chemical properties of the base. It lowers the pKa of the N3 hydrogen from 9.3 (in deoxyuridine) to 6.8, meaning the base is partially deprotonated and negatively charged at physiological pH. biosearchtech.com This structural and electronic alteration within the DNA strand can disrupt the hydrogen bonding of the base pair, alter the DNA duplex stability, and interfere with the functions of proteins that interact with DNA, such as polymerases and transcription factors, ultimately inhibiting DNA synthesis and repair. medchemexpress.comacs.org

While this compound is a deoxyribonucleoside and is thus primarily incorporated into DNA, its disruption of pyrimidine nucleotide pools can also indirectly affect RNA synthesis. acs.org The imbalance of pyrimidine precursors can limit the availability of the necessary building blocks for transcription. Furthermore, the ribonucleoside version, 6-azauridine, is known to be incorporated into RNA, suggesting that if any metabolic conversion of this compound to its ribonucleoside form occurs, it could also directly impact RNA synthesis. acs.orgembopress.org

Genomic Integration of this compound Triphosphate

The journey of this compound from an extracellular agent to a component of the cellular genome is a multi-step process, analogous to that of other deoxycytidine analogs like 5-Aza-2'-deoxycytidine (Decitabine). ashpublications.orgnih.gov For the compound to be integrated into DNA, it must first be converted into its active triphosphate form.

Cellular Uptake and Phosphorylation: this compound enters the cell, likely via nucleoside transporters. ashpublications.org Once inside, it is phosphorylated by cellular kinases. The initial and rate-limiting step for analogous compounds is phosphorylation by deoxycytidine kinase (dCK) to a monophosphate derivative. ashpublications.orgnih.gov Subsequent phosphorylations by other kinases, such as nucleoside monophosphate kinase and nucleoside diphosphate kinase, convert the monophosphate into the active this compound triphosphate (6-Aza-dUTP). researchgate.net

Incorporation into DNA: During the S-phase of the cell cycle, when DNA replication is active, DNA polymerase enzymes utilize the available pool of deoxynucleoside triphosphates (dNTPs) to synthesize new DNA strands. nih.gov Studies on the analog 5-Aza-2'-deoxycytidine 5'-triphosphate (5-AZA-dCTP) have shown that it is a good substrate for DNA polymerase alpha. nih.gov The enzyme recognizes 5-AZA-dCTP and incorporates it into the nascent DNA strand in place of the natural nucleotide, deoxycytidine triphosphate (dCTP). nih.gov It is highly probable that 6-Aza-dUTP is similarly recognized and incorporated by DNA polymerases, following Watson-Crick base pairing rules. nih.gov The efficiency of this incorporation is a critical determinant of the compound's biological effects. nih.gov

Consequences of Nucleic Acid Incorporation on DNA Replication and Repair Pathways

The substitution of a natural base with an analog like this compound disrupts the normal processes of DNA replication and maintenance, triggering a cascade of cellular responses.

DNA Adduct Formation and Replication Stress: The primary consequence of the incorporation of related aza-nucleosides is their ability to form covalent adducts with DNA methyltransferase (DNMT) enzymes. nih.govoncotarget.com When a DNMT enzyme attempts to methylate the cytosine analog, the nitrogen at position 5 of the aza-ring traps the enzyme, forming an irreversible DNA-protein adduct. aacrjournals.orgcsic.es These bulky adducts act as significant physical barriers on the DNA strand.

Replication Fork Collapse and DNA Damage: The presence of these adducts leads to the stalling and subsequent collapse of oncoming replication forks during DNA synthesis, resulting in highly cytotoxic DNA lesions, particularly DNA double-strand breaks (DSBs). nih.gov The formation of these breaks is a hallmark of the damage induced by agents like 5-Aza-2'-deoxycytidine. nih.gov Cellular markers of DNA damage, such as the phosphorylated histone H2AX (γ-H2AX) and 53BP1, accumulate at these sites, signaling a robust DNA Damage Response (DDR). nih.gov

Activation of DNA Repair Pathways: To resolve these life-threatening DSBs, the cell activates specific DNA repair pathways. The repair of lesions caused by collapsed replication forks is heavily dependent on homologous recombination (HR), a high-fidelity repair mechanism that uses the sister chromatid as a template. nih.govnih.gov The formation of RAD51 foci, a key step in HR, is observed following treatment with 5-Aza-2'-deoxycytidine. nih.govnih.gov In contrast, non-homologous end joining (NHEJ), a more error-prone pathway, is also activated. nih.gov The Fanconi Anemia (FA) pathway is crucial for protecting cells from the toxicity of these analogs, as it plays a key role in orchestrating the HR-mediated repair of the induced DNA lesions. nih.gov

Effects on RNA Structure and Function

While this compound is a deoxyribonucleoside primarily destined for DNA, related ribonucleoside analogs like 5-azacytidine (B1684299) (5-azaC) demonstrate significant effects on RNA, providing a conceptual framework for potential secondary mechanisms.

An estimated 80-90% of 5-azaC is incorporated into RNA, where it can disrupt nucleic acid and protein metabolism, leading to apoptosis. nih.gov This incorporation can lead to several functional consequences:

Inhibition of RNA Processing: The presence of aza-analogs in RNA can interfere with normal processing and function. For instance, 5-azacytidine has been shown to cause depressed maturation of ribosomal RNA (rRNA). nih.gov

Inhibition of Ribonucleotide Reductase: A novel mechanism identified for 5-azaC involves the inhibition of ribonucleotide reductase (RR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides for DNA synthesis. nih.gov This inhibition is dependent on the incorporation of 5-azaC into RNA, which leads to a destabilization of the mRNA for the RRM2 subunit of the enzyme, thereby blocking cell proliferation. nih.gov Although this compound is a deoxy-analog, its metabolic pathway could potentially intersect with and influence RNA metabolism.

Epigenetic Modulatory Activities of this compound (Conceptual, based on related analogs)

The most well-characterized mechanism for aza-nucleosides is their ability to act as potent epigenetic modulators, primarily through the inhibition of DNA methylation. aacrjournals.orgmdpi.com

Interactions with DNA Methyltransferases (e.g., DNMT1)

The central mechanism of epigenetic modulation by aza-nucleosides is the depletion and inhibition of DNA methyltransferases (DNMTs), particularly DNMT1, the enzyme responsible for maintaining methylation patterns during DNA replication. mdpi.comnih.gov

Covalent Trapping: After this compound is incorporated into DNA, the DNMT1 enzyme recognizes the site as a substrate for methylation. csic.es During the catalytic process, a covalent bond is formed between a cysteine residue in the enzyme's active site and the C6 position of the pyrimidine ring. tandfonline.comresearchgate.net In a normal cytosine base, this intermediate is resolved. However, the presence of nitrogen at the 5-position in the aza-ring prevents this resolution, resulting in the irreversible covalent trapping of the DNMT enzyme onto the DNA. aacrjournals.orgcsic.es

Enzyme Degradation: These DNMT-DNA adducts are recognized by the cellular machinery as abnormal structures. nih.gov This triggers the ubiquitination and subsequent proteasomal degradation of the trapped DNMT enzyme. aacrjournals.orgnih.gov The result is a progressive, passive loss of methylation in daughter cells as DNA replication proceeds in the absence of functional DNMT1. aacrjournals.orgmdpi.com This action makes these compounds potent DNA hypomethylating agents. sigmaaldrich.com

| Step | Description | Key Molecules Involved | Outcome | Reference |

|---|---|---|---|---|

| 1. Incorporation | This compound is converted to its triphosphate form and incorporated into replicating DNA. | This compound, Cellular Kinases, DNA Polymerase | DNA contains the analog base. | nih.govcsic.es |

| 2. Recognition | DNA Methyltransferase 1 (DNMT1) recognizes the incorporated analog as a target for methylation. | DNMT1, Incorporated this compound | Enzyme binds to the DNA substrate. | csic.es |

| 3. Covalent Trapping | The aza-ring chemistry prevents the resolution of the catalytic intermediate, forming an irreversible covalent bond. | DNMT1, Aza-ring | DNMT1 is covalently locked onto the DNA. | aacrjournals.orgtandfonline.com |

| 4. Degradation | The DNMT-DNA adduct is targeted by the ubiquitin-proteasome system for destruction. | Ubiquitin Ligases, Proteasome | Cellular levels of active DNMT1 are depleted. | aacrjournals.orgnih.gov |

Influence on Gene Expression and Transcriptional Regulation

The depletion of DNMTs and subsequent DNA hypomethylation can have profound effects on the transcriptional landscape of the cell.

Reactivation of Silenced Genes: A primary consequence of drug-induced hypomethylation is the reactivation of genes that were silenced by promoter hypermethylation, a common event in cancer. aacrjournals.org This includes the re-expression of tumor suppressor genes, which can restore critical cell cycle checkpoints, induce differentiation, and inhibit cell growth. nih.govaacrjournals.orgmdpi.com

Chromatin Remodeling: DNA demethylation can lead to a more "open" chromatin structure. sigmaaldrich.com This remodeling makes promoter regions more accessible to transcription factors and the general transcription machinery, facilitating gene expression. sigmaaldrich.com

Induction of Endogenous Retroelements: Demethylating agents can lead to the expression of endogenous retroelements, which are normally kept silent by methylation. scientificarchives.com The resulting transcripts can form double-stranded RNA (dsRNA), which is recognized by cellular sensors as a sign of viral infection. This "viral mimicry" can trigger an innate immune response, contributing to the compound's anti-tumor effects. scientificarchives.com

Transcriptional Elongation Defects: Studies on the related compound 6-azauracil (B101635) (the base, not the nucleoside) show that depletion of nucleotide pools can exacerbate transcription elongation defects, suggesting that altering the building blocks for nucleic acid synthesis can directly impact the fidelity and processivity of RNA polymerase. vulcanchem.comresearchgate.net

Induction of Cellular Stress Responses and Programmed Cell Death Pathways

The culmination of DNA damage, replication stress, and profound changes in gene expression is the activation of cellular stress responses and, ultimately, programmed cell death (apoptosis). This is a key mechanism for the cytotoxic activity of this compound and its analogs. medchemexpress.comchemondis.comnih.gov

DNA Damage Response (DDR): As described previously, the formation of DNA adducts and double-strand breaks activates the DDR. nih.gov This response attempts to arrest the cell cycle to allow time for repair. However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis.

Activation of Apoptotic Pathways: Aza-nucleosides have been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.govwaocp.org

Extrinsic Pathway: This can involve the upregulation of death receptors like DR4 and FAS on the cell surface. waocp.org

Intrinsic Pathway: This pathway is governed by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. waocp.org Aza-nucleosides can shift this balance toward apoptosis, for instance, by promoting the cleavage and inactivation of the anti-apoptotic protein Mcl-1. nih.gov

JAK/STAT Pathway Modulation: Studies on 5-Aza-2'-deoxycytidine have shown it can alter the expression of genes within the JAK/STAT signaling pathway, including upregulating suppressors of cytokine signaling (SOCS) proteins like SOCS1 and SOCS3, which can contribute to growth inhibition and apoptosis. waocp.orgfrontiersin.org

Activation of DNA Damage Response Signaling

The anticancer mechanisms of nucleoside analogs such as this compound are linked to the inhibition of DNA synthesis and the induction of DNA damage. medchemexpress.com The incorporation of such analogs into DNA can lead to a stalled replication fork and the activation of cellular DNA damage response (DDR) pathways. While it is generally accepted that these pathways are central to the compound's mechanism of action, specific research detailing the direct activation of key DDR sensor kinases, such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), or the formation of downstream markers like phosphorylated histone H2AX (γH2AX) specifically by this compound, is not extensively detailed in available literature.

Studies on closely related analogs provide a framework for potential mechanisms. For instance, agents like 5-aza-2'-deoxycytidine are known to induce robust DDR, characterized by the formation of γH2AX foci and activation of the ATR-Chk1 and ATM-Chk2 signaling cascades. nih.govnih.gov However, direct evidence from studies focused solely on this compound is required to confirm a similar mechanistic pathway.

Apoptosis Induction Mechanisms

The induction of apoptosis is a recognized outcome of treatment with this compound. medchemexpress.com Apoptosis is a controlled process of cell death essential for tissue homeostasis, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. nih.govmdpi.com Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases.

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members that control mitochondrial outer membrane permeabilization. mdpi.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspases, such as caspase-8. nih.govnih.gov

While apoptosis is a known endpoint for this compound, specific studies delineating the precise apoptotic pathways it triggers—for example, which caspases are activated, in what sequence, and how it modulates the expression or function of Bcl-2 family proteins—are not detailed in the available research. Mechanistic studies on related compounds have shown effects such as the upregulation of caspase-8 and modulation of Bcl-2 family proteins, but these findings cannot be directly attributed to this compound without specific investigation. nih.govplos.org

Preclinical Efficacy Studies in Model Systems

Antiviral Efficacy and Mechanisms in In Vitro and Animal Viral Replication Models

6-Aza-2'-deoxyuridine and its derivatives have demonstrated notable antiviral properties, primarily through the targeted disruption of viral replication processes.

A significant mechanism of action for this compound analogs is the selective inhibition of viral enzymes that are crucial for viral replication but distinct from their human counterparts. Research has shown that 5-substituted-6-aza-2'-deoxyuridines can potently and selectively inhibit the thymidine (B127349) kinase (TK) of Herpes Simplex Virus Type 1 (HSV-1). nih.gov These analogs act as competitive inhibitors of thymidine phosphorylation by HSV-1 TK, with one analog exhibiting a Ki of 0.34 microM, while having no effect on the corresponding human enzyme. nih.gov This selectivity is critical as it minimizes effects on host cell metabolism. The inhibitory action is attributed to the binding of these analogs within the active site of the viral TK. nih.gov Furthermore, some derivatives, like the dideoxy-thionucleoside of 6-azathymidine (B81694), have shown activity against TK-deficient strains of HSV-1, suggesting an alternative mechanism of action that does not rely on viral TK for activation. researchgate.net

By inhibiting viral enzymes like thymidine kinase, this compound and its derivatives interfere with the synthesis of viral DNA. researchgate.netdrugbank.com The phosphorylation of these nucleoside analogs by viral TK is a key step, leading to their incorporation into the viral DNA. researchgate.net This incorporation can disrupt the normal process of viral genome replication. While the primary mechanism often involves inhibition of viral DNA synthesis, the broader disruption of pyrimidine (B1678525) biosynthesis by 6-azauridine (B1663090) derivatives has been shown to suppress the replication of several flaviviruses, including West Nile Virus, Zika Virus, and Dengue Virus, in vitro. researchgate.net Some nucleoside analogs function by inducing lethal mutations in the viral genome, a mechanism known as lethal mutagenesis. nih.gov For instance, the prodrug of a related compound, 5,6-dihydro-5-aza-2'-deoxycytidine (KP-1212), was shown to induce G-to-A and A-to-G transition mutations in HIV-1. nih.gov

Selective Inhibition of Viral-Specific Enzymes (e.g., Herpes Simplex Virus Type 1 Thymidine Kinase)

Antineoplastic Activity in Cancer Cell Lines and Xenograft Models

The potential of this compound and related aza-nucleosides as anticancer agents has been explored in various cancer cell lines and animal models.

Derivatives of this compound have demonstrated antiproliferative effects in different cancer cell lines. For example, 5-substituted analogues of this compound-5'-monophosphate have been synthesized and evaluated for their inhibitory potential. researchgate.netnih.gov The cytotoxic action of related compounds like 5-aza-2'-deoxycytidine (Decitabine) has been shown to be more pronounced in rapidly dividing S phase cells compared to cells in the G1 phase. nih.gov This suggests a preferential killing of actively proliferating cancer cells. nih.gov Studies on various cancer cell lines, including neuroblastoma and lung carcinoma, have shown that these agents can inhibit DNA synthesis and cell growth. nih.govnih.gov The mechanism often involves the perturbation of the cell cycle, with some compounds causing an accumulation of cells in specific phases or inducing apoptosis. tandfonline.comresearchgate.net For instance, in HeLa cells, certain compounds led to a decrease in the S phase population and an increase in the G1 or G2/M populations. tandfonline.com

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 5-substituted-6-aza-2'-deoxyuridine-5'-monophosphate analogs | Mycobacterium tuberculosis (related to cancer studies through enzyme targets) | Weak inhibitory activity against thymidylate synthase (ThyX). | researchgate.netnih.gov |

| 5-aza-2'-deoxycytidine (Decitabine) | EMT6 murine tumor cells | Greater cell kill of S phase cells than G1 phase cells. | nih.gov |

| 5-aza-2'-deoxycytidine (Decitabine) | Human neuroblastoma cell lines | Inhibition of DNA methylation, DNA synthesis, and cell growth. | nih.gov |

| 5-aza-2'-deoxycytidine (Decitabine) | Human A549 and Calu-6 lung carcinoma cells | Inhibition of DNA synthesis and synergistic antitumor effect in combination with phenylbutyrate. | nih.gov |

A promising strategy in cancer therapy is the combination of different drugs to achieve a synergistic effect. Studies have shown that this compound analogs can act synergistically with other anticancer agents. For example, 5-aza-2'-deoxycytidine (Decitabine) in combination with the histone deacetylase inhibitor phenylbutyrate produced a greater inhibition of DNA synthesis and a significant synergistic antitumor effect in human lung carcinoma cell lines. nih.gov Similarly, combining Decitabine (B1684300) with inhibitors of the enhancer of zeste homolog 2 (EZH2), such as DZNep, resulted in synergistic antineoplastic activity in lung carcinoma cells. researchgate.net The combination of Decitabine with 5-fluorouracil (B62378) also demonstrated a pronounced growth inhibition in drug-resistant tumors. karger.com This synergistic approach can enhance the therapeutic efficacy and potentially overcome drug resistance mechanisms. karger.comdtic.mil

| This compound Analog | Combination Agent | Cancer Model | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| 5-aza-2'-deoxycytidine (Decitabine) | Phenylbutyrate (HDAC inhibitor) | Human A549 and Calu-6 lung carcinoma cells | Greater inhibition of DNA synthesis and clonogenic survival. | nih.gov |

| 5-aza-2'-deoxycytidine (Decitabine) | EZH2 inhibitors (e.g., DZNep) | Human A549 lung carcinoma cells | Enhanced reduction in colony formation and increased apoptosis. | researchgate.net |

| 5-aza-2'-deoxycytidine (Decitabine) | 5-Fluorouracil | SW48 colorectal cancer cells (in vivo xenograft) | Pronounced tumor growth inhibition. | karger.com |

| IMGN632 (a CD123-targeted antibody-drug conjugate) | Azacitidine (AZA) and Venetoclax (VEN) | AML and BPDCN cell lines | Triple combination was highly synergistic in inhibiting cell growth. | dtic.mil |

Antiproliferative Effects and Cell Cycle Perturbation

Anti-Parasitic Activity in Protozoan and Helminth Models (Conceptual)

The exploration of this compound and its analogs for anti-parasitic activity is largely conceptual, based on the established mechanisms of action of similar nucleoside analogs against parasites. The fundamental principle is that these compounds can interfere with essential metabolic pathways in parasites, such as nucleic acid synthesis, which are vital for their survival and replication.

Many anti-parasitic drugs function by inhibiting parasite-specific enzymes or disrupting cellular processes. For instance, drugs targeting protozoan parasites like Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis often interfere with DNA synthesis or metabolic pathways. preprints.org Similarly, anthelmintics, which target parasitic worms, can act by inhibiting crucial enzymes.

Given that this compound analogs are known to inhibit enzymes like thymidylate synthase in other organisms, it is plausible that they could exert a similar inhibitory effect on the corresponding enzymes in protozoa and helminths. researchgate.netnih.gov Parasites, like viruses and cancer cells, often have a high rate of replication, making them potentially susceptible to agents that disrupt DNA synthesis. The selective toxicity, a hallmark of effective antimicrobial and anticancer agents, would be a critical factor to investigate in the context of anti-parasitic applications. This would involve determining if the compound can inhibit parasite enzymes without significantly affecting the host's metabolic processes. frontiersin.org While direct preclinical studies on this compound against specific parasites are not extensively documented in the provided context, the known mechanisms of action provide a strong rationale for its investigation as a potential anti-parasitic agent. nih.gov

Immunomodulatory Properties in Cellular and Animal Models (Conceptual, based on related analogs)

While direct and extensive studies on the immunomodulatory properties of this compound are not widely documented, a conceptual understanding can be derived from the well-researched effects of its structural and functional analogs, particularly the pyrimidine nucleoside analogs 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine (Decitabine). These compounds are known to exert significant influence over both the innate and adaptive immune systems, primarily through mechanisms involving epigenetic modification and metabolic interference.

Conceptually, the immunomodulatory activity of this compound can be extrapolated from the activities of these related compounds. The primary mechanisms by which nucleoside analogs modulate immune responses include the inhibition of DNA methyltransferases (DNMTs) and interference with pyrimidine biosynthesis.

Epigenetic Modulation and Immune Cell Function:

A key immunomodulatory mechanism of analogs like 5-azacytidine and 5-aza-2'-deoxycytidine is the inhibition of DNMTs. mdpi.com This leads to DNA hypomethylation and the re-expression of silenced genes, including those critical for immune recognition and function. mdpi.com

T-Cell Regulation: Studies on 5-azacytidine have demonstrated profound effects on T-lymphocytes. It has been shown to inhibit T-cell proliferation and activation by blocking the cell cycle. ashpublications.orgnih.gov Furthermore, it can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). ashpublications.orgnih.gov A significant finding is the ability of 5-azacytidine to induce the expansion of regulatory T-cells (Tregs) through the demethylation of the FOXP3 gene promoter, a master regulator of Treg function. ashpublications.orgnih.gov However, the effects can be complex, as some studies report that while 5-azacytidine increases FOXP3 expression, the resulting cells may co-produce IL-17 and exhibit reduced suppressive capabilities. haematologica.org

Macrophage Activation: The analog 5-aza-2'-deoxycytidine has been found to stimulate the activation of macrophages towards a pro-inflammatory M1-like phenotype. thno.org This can enhance anti-tumor immunity by increasing the production of inflammatory cytokines and promoting T-cell activation. thno.org

Innate Immune Response Activation:

Another conceptual avenue for immunomodulation by this compound relates to the activation of innate immune signaling pathways. Treatment with DNMT inhibitors like 5-aza-2'-deoxycytidine can lead to the accumulation of endogenous double-stranded RNA (dsRNA) from the transcription of previously silenced retroviral elements in the genome. mdpi.compnas.org This cellular dsRNA can be recognized by pattern recognition receptors such as Retinoic Acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5), triggering an antiviral-like state. mdpi.com This "viral mimicry" leads to the production of type I interferons and other inflammatory cytokines, thereby stimulating a broader anti-tumor immune response. pnas.orgresearchgate.net

Modulation of Cytokine Profile:

Based on studies with analogs, it is plausible that this compound could modulate the cytokine milieu. In a murine model of collagen-induced arthritis, treatment with 5-aza-2'-deoxycytidine significantly altered the cytokine response of splenocytes. mdpi.com As detailed in the table below, there was a marked reduction in key pro-inflammatory cytokines alongside an increase in the anti-inflammatory cytokine IL-10.

Table 1: Effect of 5-aza-2'-deoxycytidine (DAC) on Cytokine Production in Splenocytes from a Murine Arthritis Model mdpi.com

| Cytokine | Effect of DAC Treatment | Type of Cytokine |

| TNF-α | Inhibition | Pro-inflammatory |

| IFN-γ | Inhibition | Pro-inflammatory |

| IL-17 | Inhibition | Pro-inflammatory |

| IL-4 | Inhibition | Type 2 |

| IL-10 | Upregulation | Anti-inflammatory |

Preclinical Metabolic Fate and Pharmacokinetic Considerations

In Vitro Metabolic Transformations of 6-Aza-2'-deoxyuridine

Specific studies detailing the in vitro metabolic transformations of this compound in systems such as liver microsomes or hepatocytes are not extensively available in the public literature. In vitro metabolism studies are fundamental to identifying potential metabolites and understanding the primary routes of metabolic clearance. These studies typically involve incubating the compound with liver fractions (microsomes, S9) or whole cells (hepatocytes) and analyzing the formation of metabolites over time.

While direct data is scarce, it is known that this compound can be formed as a metabolite of 5-aza-2'-deoxycytidine. This suggests that its own metabolic pathway would proceed from this point. The stability of oligonucleotides containing the related compound 6-azathymidine (B81694) has been noted to be enhanced against enzymatic degradation by nucleases, which could suggest a degree of metabolic stability for the 6-aza-uracil core of this compound as well oup.com.

Enzymatic Pathways of Catabolism and Degradation (e.g., Cytidine (B196190) Deaminase)

The enzymatic pathways responsible for the catabolism and degradation of this compound are not fully elucidated in published research. However, key inferences can be drawn based on its chemical structure and the known metabolism of related compounds.

Cytidine Deaminase: Cytidine deaminase (CDA) is a key enzyme in the pyrimidine (B1678525) salvage pathway that deaminates cytidine and its analogs. For instance, 5-aza-2'-deoxycytidine is a substrate for CDA, which converts it to 5-aza-2'-deoxyuridine (B566005) researchgate.netsemanticscholar.org. Since this compound is already a uridine (B1682114) analog (possessing a carbonyl group at the 4-position of the azauracil ring instead of an amino group), it is not a substrate for cytidine deaminase. This inherent resistance to CDA-mediated degradation distinguishes its metabolic profile from cytidine-based aza-nucleosides.

Other Potential Pathways: The metabolism could potentially involve phosphorylation by kinases to form monophosphate, diphosphate (B83284), and triphosphate derivatives. For instance, the 5'-monophosphate form (6-aza-dUMP) has been synthesized and studied as an inhibitor of mycobacterial thymidylate synthases nih.govpasteur.fr. The subsequent fate of these phosphorylated forms in mammalian systems, including potential degradation, is not well-documented.

Table 1: Inferred Enzymatic Interactions of this compound

| Enzyme | Interaction with this compound (Inferred) | Reference |

| Cytidine Deaminase | Not a substrate | researchgate.netsemanticscholar.org |

| Thymidine (B127349) Phosphorylase | Not a significant substrate or inhibitor | nih.gov |

This table is based on inferences from related compounds and limited direct evidence.

Absorption, Distribution, and Excretion Profiles in Non-Human Preclinical Models

Comprehensive pharmacokinetic data detailing the absorption, distribution, and excretion (ADME) of this compound in non-human preclinical models such as mice, rats, or dogs are not available in the peer-reviewed literature. Such studies are essential to determine key parameters like bioavailability, volume of distribution, clearance, and half-life.

For the related compound, 5-aza-2'-deoxycytidine, pharmacokinetic studies in rabbits and dogs have been conducted, showing rapid plasma disappearance nih.gov. The oral bioavailability of many nucleoside analogs is often limited due to degradation by enzymes in the gut and first-pass metabolism in the liver. Given that this compound is resistant to cytidine deaminase, its oral bioavailability might differ from that of cytidine analogs, though other metabolic and transport processes would still play a crucial role. Without specific studies, any statements on the ADME profile of this compound would be speculative.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | T1/2 | Bioavailability (%) | Reference |

| Data Not Available | - | - | - | - | - | - | - | - |

| Data Not Available | - | - | - | - | - | - | - | - |

| Data Not Available | - | - | - | - | - | - | - | - |

No publicly available data for this compound was found.

Mechanisms of Intrinsic and Acquired Resistance to 6 Aza 2 Deoxyuridine

Alterations in Nucleoside Transport Systems Conferring Resistance

The entry of hydrophilic nucleoside analogs like 6-Aza-2'-deoxyuridine into target cells is a critical first step for their therapeutic activity. This process is not passive but is mediated by specific membrane proteins known as nucleoside transporters. Reduced expression or function of these transporters can limit the intracellular accumulation of the drug, representing a primary mechanism of resistance.

Mammalian cells possess two main families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). mdpi.com Studies on the related analog decitabine (B1684300) show that it enters cells primarily through the equilibrative transporters hENT1 and hENT2. nih.gov Consequently, resistance to decitabine has been correlated with low expression levels of these transporters. nih.gov Similarly, the cytotoxicity of both azacitidine and decitabine is dependent on the presence of various hNTs, and protection against their effects is observed when these transporters are inhibited. nih.gov The lack or dysfunction of nucleoside transporters has been identified as a key contributor to chemoresistance in cancers like pancreatic cancer. wjgnet.com

Given its structural similarity to natural deoxyribonucleosides, this compound is also expected to rely on these transport systems for cellular entry. Therefore, a plausible mechanism of resistance is the downregulation of transporters like hENT1 and hENT2, which would decrease the intracellular concentration of this compound, rendering it less effective.

Table 1: Key Nucleoside Transporters and Their Role in Analog Resistance

| Transporter Family | Members | Role in Drug Uptake | Implication in Resistance |

| Equilibrative Nucleoside Transporters (ENTs) | hENT1, hENT2 | Facilitate bidirectional transport of nucleosides and their analogs (e.g., decitabine). nih.govjst.go.jp | Downregulation or loss of function is associated with resistance to nucleoside analogs due to decreased drug influx. nih.govwjgnet.com |

| Concentrative Nucleoside Transporters (CNTs) | hCNT1, hCNT2, hCNT3 | Mediate unidirectional, Na+-dependent transport of nucleosides and analogs (e.g., azacitidine). nih.gov | Altered expression can contribute to chemoresistance. wjgnet.com |

Mutations or Downregulation of Activating Kinases (e.g., Uridine-Cytidine Kinase, Deoxycytidine Kinase)

Nucleoside analogs are prodrugs that must be metabolically activated within the cell to exert their cytotoxic effects. This activation is a multi-step phosphorylation process, initiated by a rate-limiting first phosphorylation catalyzed by a nucleoside kinase. A deficiency in the activity of this key activating enzyme is a well-established mechanism of drug resistance.

For the deoxycytidine analog decitabine, the initial phosphorylation is carried out by deoxycytidine kinase (dCK). nih.gov Loss of dCK activity, through mutation or downregulation of its expression, is a major cause of resistance to decitabine and other dCK-dependent drugs like cytarabine. nih.gov Conversely, the ribonucleoside analog azacitidine is activated by uridine-cytidine kinase (UCK), and mutations in the UCK2 gene have been found in azacitidine-resistant leukemia cell lines. nih.gov

As a 2'-deoxyuridine (B118206) analog, this compound requires phosphorylation to become active. Studies on related compounds suggest that this activation is likely performed by thymidine (B127349) kinase (TK) or by the broad-substrate deoxycytidine kinase (dCK). Research on 5-substituted-6-aza-2'-deoxyuridines showed they are potent inhibitors of herpes simplex virus type 1 thymidine kinase (HSV-1 TK) but not the corresponding human enzyme, suggesting a specific interaction with nucleoside kinases. nih.gov Furthermore, the subsequent phosphorylation of the monophosphate form of the related compound 6-azathymidine (B81694) (6-aza-dTMP) has been shown to be a substrate for thymidine monophosphate kinase (TMPK). nih.govimrpress.com Therefore, mutations leading to an inactive enzyme or the downregulation of TK or dCK expression are highly probable mechanisms for both intrinsic and acquired resistance to this compound.

Table 2: Activating Kinases and Resistance to Pyrimidine (B1678525) Analogs

| Kinase | Activating Function | Natural Substrates | Analog Substrates | Resistance Mechanism |

| Deoxycytidine Kinase (dCK) | Phosphorylates deoxyribonucleosides to monophosphates. nih.gov | Deoxycytidine, Deoxyadenosine, Deoxyguanosine | Decitabine, Cytarabine, Gemcitabine nih.gov | Mutations, deletions, or transcriptional silencing leading to loss of function. nih.gov |

| Uridine-Cytidine Kinase (UCK) | Phosphorylates ribonucleosides to monophosphates. nih.gov | Uridine (B1682114), Cytidine (B196190) | Azacitidine (5-azacytidine) nih.gov | Mutations or downregulation of the UCK2 isoform. |

| Thymidine Kinase 1 (TK1) | Phosphorylates deoxythymidine in the salvage pathway. | Deoxythymidine | Potential activator of this compound. | Downregulation or mutation can confer resistance to thymidine analogs. |

Adaptive Changes in Nucleic Acid Synthesis and Repair Pathways

Cancer cells can develop resistance by adaptively reprogramming their metabolic and repair pathways to counteract the effects of a drug. When faced with an antimetabolite that disrupts nucleotide synthesis, cells can alter metabolic fluxes to compensate.

Recent studies have shown that resistance to decitabine and 5-azacytidine (B1684299) can arise from adaptive responses within the pyrimidine metabolism network. nih.govresearchgate.netbiorxiv.org Cells sense the drug-induced imbalance in deoxynucleotide pools and respond by altering the expression of key metabolic enzymes to restore homeostasis, which in turn reduces the efficacy of the drug. nih.govresearchgate.net For example, cancer cells exposed to chemotherapy have been shown to increase the activity of the de novo pyrimidine synthesis pathway to generate the nucleotide precursors needed for DNA synthesis and repair. nih.gov This increased supply of natural nucleotides can outcompete the drug analog for incorporation into DNA.

Furthermore, since many nucleoside analogs function by being incorporated into DNA and causing damage, an enhanced DNA damage response (DDR) can also contribute to resistance. benthamscience.com Cells with more efficient DNA repair pathways may be better able to tolerate the lesions caused by the incorporation of this compound, allowing them to survive and proliferate despite treatment.

Design, Synthesis, and Biological Evaluation of 6 Aza 2 Deoxyuridine Analogs and Conjugates

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. lookchem.com For 6-aza-2'-deoxyuridine, SAR studies have been crucial in identifying key structural features that can be modified to improve its potency and selectivity as an inhibitor of specific cellular targets.

A significant body of research has focused on the 5-substituted analogs of this compound 5'-monophosphate (6-aza-dUMP) as potential inhibitors of thymidylate synthases, particularly in Mycobacterium tuberculosis. This bacterium possesses two distinct thymidylate synthases: the flavin-dependent thymidylate synthase (ThyX) and the classical thymidylate synthase (ThyA). The replacement of the C(6) carbon in the natural substrate dUMP with a nitrogen atom to form 6-aza-dUMP resulted in a derivative with weak inhibitory activity against mycobacterial ThyX, showing 33% inhibition at a concentration of 50 μM. researchgate.netnih.gov

Further modifications at the C(5) position of the 6-azauracil (B101635) ring have been explored to understand their impact on inhibitory activity. The introduction of various alkyl and aryl groups at this position generally led to a complete loss of inhibitory activity against ThyX. researchgate.netnih.gov However, the attachment of a 3-(octanamido)prop-1-ynyl side chain at the C(5) position resulted in a derivative that retained a weak level of mycobacterial ThyX inhibition, with 40% inhibition at a 50 μM concentration. researchgate.netnih.gov None of the synthesized 5-substituted 6-aza-dUMP analogs displayed significant inhibitory activity against the mycobacterial ThyA enzyme. researchgate.netnih.gov

These findings suggest that the C(5) position of the 6-azauracil ring is sensitive to substitution, with bulky alkyl and aryl groups being detrimental to activity against ThyX. The flexibility and length of the side chain appear to be important, as demonstrated by the partial activity of the octanamidopropynyl derivative.

The 5-substituted 6-aza-dUMP analogs were also evaluated as potential inhibitors or substrates of mycobacterial thymidine (B127349) monophosphate kinase (TMPKmt). While none of the derivatives showed significant inhibition of TMPKmt, it was discovered that 6-aza-dTMP, the 5-methyl analog of 6-aza-dUMP, was recognized as a substrate by the enzyme. researchgate.netnih.gov This indicates that the 6-aza modification is tolerated by TMPKmt when the C(5) position is substituted with a methyl group, similar to the natural substrate dTMP.

Table 1: Structure-Activity Relationship of 5-Substituted this compound Monophosphate (6-aza-dUMP) Analogs against Mycobacterial Enzymes

| Compound/Analog | Modification | Target Enzyme | Biological Activity | Reference(s) |

| 6-aza-dUMP | N/A (parent compound) | ThyX | Weak inhibition (33% at 50 µM) | researchgate.net, nih.gov |

| 5-Alkyl-6-aza-dUMP | Alkyl group at C(5) | ThyX | Loss of inhibitory activity | researchgate.net, nih.gov |

| 5-Aryl-6-aza-dUMP | Aryl group at C(5) | ThyX | Loss of inhibitory activity | researchgate.net, nih.gov |

| 5-(3-(octanamido)prop-1-ynyl)-6-aza-dUMP | 3-(octanamido)prop-1-ynyl group at C(5) | ThyX | Weak inhibition (40% at 50 µM) | researchgate.net, nih.gov |

| 5-Substituted 6-aza-dUMP analogs | Various substitutions at C(5) | ThyA | No significant inhibitory activity | researchgate.net, nih.gov |

| 6-aza-dTMP (5-methyl-6-aza-dUMP) | Methyl group at C(5) | TMPKmt | Recognized as a substrate | researchgate.net, nih.gov |

Rational Design of New this compound Derivatives with Modified Nucleobase and/or Sugar Moieties

The rational design of new this compound derivatives aims to create compounds with improved pharmacological properties based on a mechanistic understanding of their biological targets. Modifications to both the nucleobase and the sugar moiety have been explored to this end.

Nucleobase Modifications:

Modifications to the 6-azauracil base have been a primary focus. A one-pot method has been developed for the synthesis of 5-modified 6-aza- and 2-thio-6-aza-2'-deoxyuridine derivatives. researchgate.net The introduction of a sulfur atom at the C(2) position to create 2-thio derivatives has been shown to confer moderate antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus. researchgate.net Notably, 2'-deoxy-2-thio-5-phenyl-6-azauridine demonstrated effective suppression of the gram-negative bacterium Pseudomonas aeruginosa. researchgate.net Molecular modeling studies suggest that the 5'-monophosphates of these 5-modified 2-thio-6-aza-2'-deoxyuridines can bind to the active site of Mycobacterium tuberculosis ThyX, potentially explaining their antibacterial activity. researchgate.net

Another approach to nucleobase modification involves extending the conjugation of the 6-azauracil ring system. A family of extended 5-modified-6-aza-uridines has been synthesized via Suzuki coupling reactions. acs.org These modifications, which involve adding substituted aryl rings at the C(5) position, enhance the push-pull electronic interactions within the molecule, leading to significant changes in their photophysical properties, such as bathochromic shifts and solvatochromism. acs.org While these particular derivatives were explored for their fluorescent properties, the synthetic strategies are applicable to the development of new therapeutic agents.

Sugar Moiety Modifications:

While modifications to the nucleobase have been more extensively studied for this compound, the alteration of the 2'-deoxyribose sugar is a common strategy in nucleoside chemistry to influence biological activity, stability, and target interaction. General approaches in nucleoside analog synthesis include the synthesis of α-anomers, where the nucleobase is in a trans position relative to the hydroxymethyl group at C4' of the sugar. rsc.org This change in stereochemistry can dramatically affect how the nucleoside is recognized by enzymes and receptors. Methods like transglycosylation reactions using catalysts such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) can be employed to synthesize α-nucleosides from their β-anomers. rsc.org Although specific examples of α-6-aza-2'-deoxyuridine and its biological evaluation are not extensively detailed in the reviewed literature, this represents a rational approach for designing new derivatives.

Table 2: Examples of Rationally Designed this compound Derivatives

| Derivative Class | Specific Modification | Intended Effect/Observed Property | Reference(s) |

| 2-Thio-6-aza-2'-deoxyuridines | Replacement of C(2) oxygen with sulfur | Antibacterial activity | researchgate.net |

| 5-Phenyl-2-thio-6-aza-2'-deoxyuridine | Phenyl group at C(5) and thio group at C(2) | Activity against P. aeruginosa | researchgate.net |

| Extended 5-modified-6-aza-uridines | Substituted aryl rings at C(5) | Altered photophysical properties (fluorescence) | acs.org |

| 5-Cyclopropyl-6-aza-2'-deoxyuridine | Cyclopropyl group at C(5) | Altered nucleoside conformation | lookchem.com |

| 5-(2-Thienyl)-6-aza-2'-deoxyuridine | Thienyl group at C(5) | Altered nucleoside conformation | lookchem.com |

Development of Targeted Delivery Systems Utilizing this compound Conjugates (e.g., Antibody-Drug Conjugates, Nanoparticles)

To improve the therapeutic index of potent cytotoxic agents like nucleoside analogs, targeted delivery systems are being developed. These systems aim to deliver the drug preferentially to cancer cells, thereby increasing efficacy and reducing systemic toxicity. The main strategies include the use of antibody-drug conjugates (ADCs) and nanoparticle-based formulations. While specific examples of this compound being integrated into these systems are not yet widely published, the principles and methodologies are well-established for similar nucleoside analogs, providing a clear path for the future development of this compound conjugates.

Antibody-Drug Conjugates (ADCs):

ADCs are a class of biopharmaceutical drugs that consist of a monoclonal antibody targeted to a tumor-specific antigen, a potent cytotoxic payload, and a chemical linker that connects the two. mdpi.com This approach allows for the selective delivery of the cytotoxic agent to cancer cells that overexpress the target antigen. The synthesis of an immunoconjugate of the related compound 5-fluoro-2'-deoxyuridine (B1346552) (FdUR) has been successfully demonstrated. nih.gov In this work, FdUR derivatives were linked to a human serum albumin carrier, which was then conjugated to an anti-osteosarcoma monoclonal antibody. nih.gov The resulting immunoconjugate showed improved cytotoxicity against antigen-positive cancer cells compared to the unconjugated drug derivative. nih.gov This study provides a proof-of-concept for the development of ADCs using deoxyuridine analogs. A similar strategy could be envisioned for this compound, where it would be functionalized with a linker suitable for attachment to an antibody targeting a relevant cancer antigen.

Nanoparticles:

Nanoparticles are another promising platform for targeted drug delivery. mdpi.comscienceopen.comjneonatalsurg.com These can be formulated from various materials, including lipids, polymers, and inorganic materials, and can encapsulate or be conjugated with therapeutic agents. jneonatalsurg.comnih.gov Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect and can be further functionalized with targeting ligands (such as antibodies or aptamers) for active targeting of cancer cells. mdpi.com

Prodrug strategies are also relevant to nanoparticle delivery. For instance, oligonucleotides composed of nucleoside antimetabolites can act as prodrugs, releasing the active monophosphate form of the drug upon degradation by intracellular nucleases. nih.gov This approach has been explored for 5-aza-2'-deoxycytidine to improve its stability and reduce toxicity. nih.gov It is conceivable that this compound could be incorporated into such oligonucleotide sequences, which could then be formulated into nanoparticles for enhanced delivery. The use of DNA nanostructures, such as DNA tetrahedrons fused with 5-fluoro-2'-deoxyuridine oligomers, has been shown to increase the therapeutic sensitivity of colorectal cancer cells. mdpi.com This highlights the potential of combining nucleoside analogs with nanostructured delivery systems.

The development of targeted delivery systems for this compound, whether as ADCs or nanoparticle formulations, represents a logical next step in its preclinical and potential clinical development. These strategies hold the promise of harnessing the cytotoxic potential of this compound while minimizing off-target effects.

Advanced Analytical Methodologies for 6 Aza 2 Deoxyuridine Research

Chromatographic Techniques for Separation and Quantification of 6-Aza-2'-deoxyuridine and its Metabolites (e.g., HPLC, LC-MS/MS)

Chromatographic methods are fundamental in the analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying these compounds. For instance, HPLC has been employed to analyze the chemical stability of related aza-nucleosides like 5-aza-2'-deoxycytidine in various solutions. nih.gov HPLC methods often utilize different types of columns and mobile phases to achieve optimal separation. pjoes.com For example, a study on the decomposition of 5-aza-2'-deoxycytidine used a C-18 stationary phase with a methanol (B129727)/water mobile phase for purification. nih.gov

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This combination allows for the precise quantification of nucleosides and their metabolites in complex biological samples like plasma and urine. nih.gov LC-MS/MS methods are developed and validated according to regulatory guidelines to ensure accuracy and reliability. nih.gov The technique is capable of simultaneously determining multiple analytes in a single run. researchgate.netmdpi.com For example, LC-MS/MS has been used to quantify thymidine (B127349) and 2'-deoxyuridine (B118206) in plasma and urine, employing isotopically labelled internal standards for accuracy. nih.gov The development of these methods often involves optimizing the mobile phase composition, such as using formic acid in methanol and water, and selecting the appropriate column, like a Hypercarb column. nih.gov

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| HPLC | C-18 | Methanol/H₂O | Purification of 5-aza-2'-deoxycytidine anomers | nih.gov |

| LC-MS/MS | Hypercarb | 0.1% formic acid in methanol and 0.1% formic acid in deionized water | Quantification of thymidine and 2'-deoxyuridine in plasma and urine | nih.gov |

| HPLC with DAD | Various (C8, C18, C30) | Gradient of 0.05% TFA in water, methanol, and acetonitrile | Simultaneous determination of 15 drugs in water samples | pjoes.com |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, X-ray Crystallography, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and its derivatives.

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state. nih.govtandfonline.com The crystal structure of related compounds, such as 5-substituted-6-aza-uridines, has been determined to understand their structural features. acs.org These studies can reveal details about bond angles, bond lengths, and intermolecular interactions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. nih.govlookchem.com Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are often used. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the synthesized compounds. acs.org

| Technique | Compound | Key Findings | Reference |

|---|---|---|---|

| ¹H NMR | 5-Substituted-6-aza-2'-deoxyuridines | Confirmed structure and anomeric configuration. | lookchem.com |

| ¹³C NMR | 5-Substituted-6-aza-2'-deoxyuridines | Assigned chemical shifts with the help of literature data on related derivatives. | lookchem.com |

| X-ray Crystallography | 5-Substituted-6-aza-uridines | Elucidated three-dimensional structure and conformational features. | acs.org |

| Mass Spectrometry (EI, CI, FAB) | 5-Substituted-6-aza-2'-deoxyuridines | Confirmed molecular weight and provided fragmentation patterns. | lookchem.comresearchgate.net |

Cell-Based Assays for Intracellular Drug Concentration and Metabolic Profiling

Cell-based assays are critical for understanding how this compound behaves in a biological context. These assays can be used to measure the uptake of the compound into cells and to identify and quantify its intracellular metabolites. For instance, after exposing cells to a compound, cell lysates can be prepared and analyzed using techniques like LC-MS/MS to determine the intracellular concentrations of the parent drug and its metabolic products. chromatographyonline.com This information is vital for understanding the compound's mechanism of action.

Metabolic profiling, or metabolomics, provides a comprehensive analysis of the metabolic changes within a cell upon treatment with a compound like this compound. oncotarget.comnih.gov By comparing the metabolic profiles of treated and untreated cells, researchers can identify the metabolic pathways affected by the drug. oncotarget.com For example, studies on related compounds like 5-aza-2'-deoxycytidine have investigated its effects on inflammatory responses and signaling pathways in human cells. nih.gov

Isotopic Labeling Techniques for Elucidating Metabolic Flux and Pathway Tracing

Isotopic labeling is a powerful technique for tracing the metabolic fate of this compound and understanding its impact on cellular metabolism. creative-proteomics.com In this approach, the compound is synthesized with stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), at specific positions. nih.govcreative-proteomics.com When cells are treated with the labeled compound, the isotopes act as tracers, allowing researchers to follow the molecule as it is metabolized.

Metabolic flux analysis (MFA) uses data from isotope labeling experiments to quantify the rates of metabolic reactions within a cell. nih.govescholarship.org By analyzing the distribution of isotopes in various metabolites using techniques like MS or NMR, researchers can map the flow of atoms through metabolic pathways. creative-proteomics.comnih.gov This provides a dynamic view of how this compound might alter cellular metabolism, for example, by inhibiting certain enzymes or being incorporated into cellular components. medchemexpress.commedchemexpress.com The use of stable isotope-labeled internal standards in LC-MS/MS analysis also improves the accuracy of quantification. nih.gov

Future Research Directions and Conceptual Applications of 6 Aza 2 Deoxyuridine

Exploration of Novel Molecular Targets and Pathways Interacting with 6-Aza-2'-deoxyuridine

Future research will likely focus on identifying and characterizing new molecular targets and biological pathways that are modulated by this compound and its derivatives. As a nucleoside analog, its primary interactions are expected to be within the complex machinery of nucleic acid metabolism. medchemexpress.com

Key research questions in this area include:

Identification of Novel Enzyme Interactions: Beyond known targets, it is crucial to investigate other enzymes involved in nucleotide synthesis, salvage, and modification pathways that may interact with this compound or its phosphorylated forms.

Pathway Analysis: Elucidating the broader impact of this compound on interconnected metabolic and signaling pathways is essential. This includes exploring its effects on cell cycle regulation, DNA damage response, and apoptosis. medchemexpress.com

Mechanism of Action in Different Organisms: While some research has focused on its effects in bacteria like Mycobacterium tuberculosis, further studies are needed to understand its mechanism of action in other pathogens and in human cells. researchgate.netnih.gov

A series of 5-substituted analogs of this compound 5'-monophosphate (6-aza-dUMP) have been synthesized and evaluated as potential inhibitors of thymidylate synthases (ThyX and ThyA) and thymidine (B127349) monophosphate kinase (TMPKmt) in Mycobacterium tuberculosis. nih.gov The parent compound, 6-aza-dUMP, showed weak inhibitory activity against mycobacterial ThyX. nih.gov Interestingly, the introduction of certain side chains at the C(5) position retained this weak inhibition, while other substitutions led to a complete loss of activity. nih.gov None of the synthesized derivatives significantly inhibited mycobacterial ThyA or TMPKmt. nih.gov However, 6-aza-dTMP was found to be a substrate for TMPKmt. nih.gov These findings suggest that the 6-azauracil (B101635) ring may not form crucial interactions within the catalytic site of these enzymes. researchgate.net

Further research has also explored derivatives of this compound as potential antiviral agents, specifically targeting herpes simplex virus type 1 (HSV-1) thymidine kinase (TK). nih.gov Certain 5-substituted-6-aza-2'-deoxyuridines have demonstrated potent and selective inhibition of HSV-1 TK without affecting the human equivalent. nih.gov One analog was identified as a competitive inhibitor of thymidine with a Ki of 0.34 microM. nih.gov

Computational Modeling and De Novo Drug Design Approaches Utilizing the this compound Scaffold

The structural framework of this compound provides a valuable scaffold for computational modeling and the de novo design of new therapeutic agents. nih.govnih.gov These computational approaches can accelerate the discovery of novel compounds with improved potency and selectivity. nih.gov

Key strategies in this area include:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target enzymes, such as thymidylate synthase and thymidine kinase, to design novel this compound derivatives that fit optimally into the active site. nih.govnih.gov Molecular docking simulations can predict the binding affinity and orientation of these new compounds. nih.gov

Ligand-Based Drug Design: Employing the known structure-activity relationships of existing this compound analogs to develop pharmacophore models and guide the design of new molecules with desired properties.